Butyraldehyde, also known as butanal, is an organic compound with the chemical formula . It is categorized as an aliphatic aldehyde and is characterized by its colorless and flammable liquid state, accompanied by a pungent odor. This compound is miscible with most organic solvents and has a boiling point of approximately 75 °C. Butyraldehyde is primarily produced through the hydroformylation of propylene, a process that involves the addition of carbon monoxide and hydrogen to an alkene .
Butyraldehyde is a hazardous compound due to its following properties:
These reactions are fundamental for its applications in various industrial processes.
Butyraldehyde exhibits notable biological activities. It has been identified as a skin and mucosal irritant, causing symptoms such as burning sensations and respiratory distress upon exposure. High concentrations can lead to serious health issues including pulmonary edema and chemical pneumonia. Moreover, it has shown genotoxic effects, producing DNA strand breaks in certain conditions .
Butyraldehyde has several industrial applications:
Research indicates that butyraldehyde interacts significantly with biological systems. Its inhalation can lead to acute respiratory issues and irritation of mucosal membranes. Studies have shown that it can induce DNA damage under specific conditions, raising concerns regarding its genotoxic potential. Additionally, it reacts vigorously with strong oxidizers and acids, highlighting its reactivity profile .
Butyraldehyde shares structural similarities with several other aldehydes. Here are some notable comparisons:
Compound | Formula | Key Characteristics |
---|---|---|
Acetaldehyde | A smaller aldehyde, more volatile, commonly used in the production of acetic acid. | |
Propionaldehyde | Intermediate size; used in flavoring and fragrances, less toxic than butyraldehyde. | |
Valeraldehyde | Larger than butyraldehyde; used in perfumes and as a solvent. |
Uniqueness: Butyraldehyde's four-carbon chain length gives it unique properties that differentiate it from both smaller and larger aldehydes. Its specific reactivity pattern allows it to play a critical role in various industrial applications not shared by its analogs.
Butyraldehyde production has evolved significantly over the past several decades, with hydroformylation now dominating commercial manufacturing processes. This section examines the various industrial approaches to butyraldehyde synthesis, their comparative advantages, and recent technological advancements.
Hydroformylation, also known as the oxo process, represents the primary industrial route for butyraldehyde production. This process involves the addition of carbon monoxide and hydrogen (syngas) to propylene, resulting in the formation of an aldehyde containing one additional carbon atom.
The fundamental reaction can be represented as:
CH₃CH=CH₂ + H₂ + CO → CH₃CH₂CH₂CHO (n-butyraldehyde) + CH₃CH(CHO)CH₃ (iso-butyraldehyde)
Two principal catalytic systems dominate industrial hydroformylation processes: cobalt-based and rhodium-based catalysts. These systems differ significantly in their operational parameters, efficiency, and product selectivity.
Historically, cobalt catalysts were the first to be employed for commercial hydroformylation. The traditional cobalt-catalyzed process operates under relatively harsh conditions:
The cobalt catalyst system follows a mechanism initially proposed by Heck and Breslow involving several key steps including CO dissociation, alkene coordination, migratory insertion, and reductive elimination. The catalytic cycle proceeds through a bimetallic pathway with distinct kinetic characteristics. Notably, the reaction rate is inversely proportional to CO concentration because CO dissociation from the coordinatively saturated 18-electron species is required for catalysis to proceed.
Cobalt-phosphine modified catalysts emerged as an improvement, offering better catalyst stability and selectivity. The addition of phosphine ligands (PR₃) caused significant changes in reaction rates and regioselectivity due to electronic and steric effects. While these modified catalysts operate 5-10 times slower than unmodified cobalt catalysts, they produce superior n:iso ratios of approximately 9:1.
Rhodium-based catalysts revolutionized the hydroformylation industry with the introduction of the LP Oxo℠ Process in the early 1970s. These catalysts offer substantial advantages over cobalt systems:
The rhodium-catalyzed process demonstrates 100-1000 times greater activity than cobalt catalysts, allowing operations at ambient conditions compared to the high-pressure requirements of cobalt systems. This extraordinary activity translates to significant energy savings, reduced equipment costs, and improved safety profiles.
Table 1: Comparative Analysis of Cobalt and Rhodium Catalyst Systems
Parameter | Cobalt Catalyst | Rhodium Catalyst |
---|---|---|
Operating pressure | 10-30 MPa | <2 MPa |
Operating temperature | 120-160°C | 80-120°C |
n:iso selectivity | 3-4:1 (traditional), 9:1 (modified) | 10:1 (standard), up to 30:1 (specialized) |
Catalyst activity | Baseline | 100-1000× higher |
Byproduct formation | Higher | Lower |
Energy requirement | Higher | Lower |
Equipment complexity | Higher | Lower |
The exceptional performance of rhodium catalysts has led to their dominance in the industry. By 2007, approximately 95% of worldwide butyraldehyde production utilized rhodium chemistry, with the LP Oxo℠ Process accounting for more than 60% of total production capacity. Nearly all cobalt-based plants have been replaced with rhodium-based systems, except for some facilities in Russia.
The LP Oxo℠ Process represents a landmark achievement in industrial hydroformylation technology. Developed in 1971 through a tripartite collaboration between Johnson Matthey, The Power-Gas Corporation (later Davy Process Technology), and Union Carbide Corporation (now a subsidiary of Dow Chemical), this process transformed the economics and technical aspects of butyraldehyde production.
The first commercial LP Oxo℠ plant commenced operations in 1976 at Union Carbide's petrochemical complex in Ponce, Puerto Rico, with a capacity of 136,000 tonnes per annum. The technology's success prompted rapid adoption worldwide, with ten LP Oxo℠ plants licensed and designed by Davy Process Technology by the end of 1982.
The active catalyst in the LP Oxo℠ Process is a hydridocarbonyl coordination complex of rhodium modified with triphenylphosphine (TPP) ligand. The catalyst forms under process conditions from rhodium precursors such as rhodium acetylacetonato carbonyl triphenylphosphine (Rh(acac)(CO)PPh₃ or 'ROPAC').
The process operates as a homogeneous liquid-phase system where the active catalyst species dissolve in the reaction mixture alongside reactants and products. This homogeneous nature contributes to high catalytic efficiency but necessitates specialized approaches for catalyst recovery and recycling.
Over time, improved ligand systems have been developed to enhance process performance:
The LP Oxo℠ Process offers numerous advantages over traditional cobalt-based systems:
The process also eliminated or reduced the need for synthesis gas compression, further decreasing energy demands and equipment complexity.
A significant advancement in rhodium-catalyzed hydroformylation involves water-soluble catalysts using sulfonated phosphine ligands, particularly 3,3′,3″-phosphanetriyltris(benzenesulfonic acid) trisodium salt (TPPTS). These systems offer distinct advantages:
In these biphasic systems, the water-soluble catalyst remains in the aqueous phase while the aldehyde product separates into the organic phase, enabling efficient catalyst recycling and product isolation.
While hydroformylation dominates commercial butyraldehyde production, several alternative synthetic routes have historical or niche significance.
Historically, butyraldehyde was produced from acetaldehyde via a two-step process:
This process was once industrially significant but has been largely supplanted by the more efficient hydroformylation route. The hydrogenation of crotonaldehyde has been studied using palladium-based catalysts (Pd/C) in liquid phase, which selectively produces n-butyraldehyde under appropriate reaction conditions.
Butyraldehyde can also be synthesized through the catalytic dehydrogenation of n-butanol:
CH₃CH₂CH₂CH₂OH → CH₃CH₂CH₂CHO + H₂
This oxidative process requires carefully controlled conditions to prevent over-oxidation to butyric acid. While technically viable, this route is less economically attractive than hydroformylation for large-scale production and is primarily used in specific applications or regions where different feedstock economics apply.
Base-catalyzed aldol condensation of butyraldehyde represents a fundamental carbon-carbon bond-forming reaction that produces 2-ethylhexenal through a well-established mechanistic pathway [1]. The reaction proceeds through enolate formation as the initial step, where hydroxide ion abstracts an acidic alpha-hydrogen from butyraldehyde to generate a resonance-stabilized enolate intermediate [2]. This enolate species subsequently acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second butyraldehyde molecule to form the aldol addition product, 2-ethyl-3-hydroxyhexanal [3].
The mechanistic sequence involves three distinct phases: enolate formation, nucleophilic addition, and dehydration [4]. During the enolate formation step, the hydroxide ion deprotonates the alpha-carbon adjacent to the carbonyl group, creating a carbanion that is stabilized through resonance delocalization with the carbonyl system [5]. The nucleophilic addition phase occurs when this enolate attacks the carbonyl carbon of another butyraldehyde molecule, forming a new carbon-carbon bond and generating an alkoxide intermediate [1]. The final dehydration step involves elimination of water to produce the conjugated 2-ethylhexenal product, which is thermodynamically favored due to the extended conjugation [2].
Kinetic studies have revealed that the aldol condensation of butyraldehyde follows second-order kinetics with respect to butyraldehyde concentration [6]. The reaction rate is significantly influenced by temperature, with optimal conditions typically occurring between 110°C and 150°C [7]. Research has demonstrated that the intrinsic reaction rate exhibits first-order dependence on both butyraldehyde and sodium hydroxide concentrations, with an activation energy of 13.5 ± 0.4 kilocalories per mole [7].
Sulfonic acid functionalized ionic liquids have emerged as highly effective catalysts for butyraldehyde self-condensation reactions, offering superior performance compared to traditional acid catalysts [8]. These ionic liquid systems demonstrate remarkable catalytic efficiency, with the triethylammonium-based sulfonic acid functionalized ionic liquid [HSO₃-b-N(Et)₃]p-TSA exhibiting the highest selectivity among tested catalysts [9]. Under optimized reaction conditions of 393 Kelvin temperature, six-hour reaction time, and a mass ratio of 0.1 between catalyst and butyraldehyde, this system achieves 89.7% conversion of butyraldehyde with 87.8% selectivity to 2-ethyl-2-hexenal [8].
The catalytic performance of sulfonic acid functionalized ionic liquids correlates directly with their acid strength, as determined through Hammett acidity function measurements [9]. Ionic liquids containing triethylammonium cations demonstrate superior catalytic performance compared to those with imidazolium or pyridinium cations, attributed to enhanced proton transfer efficiency between butyraldehyde and the sulfonic acid functional groups [10]. The reaction mechanism involves protonation of butyraldehyde by the sulfonic acid groups, followed by enolate formation and subsequent condensation to produce 2-ethyl-2-hexenal [8].
Kinetic analysis reveals that butyraldehyde self-condensation catalyzed by sulfonic acid functionalized ionic liquids follows a reversible second-order reaction pathway [9]. The pre-exponential factor is lower than conventional aqueous acid or base catalysts due to the high viscosity of the ionic liquid medium, which restricts molecular mobility [8]. Reusability studies demonstrate that these catalysts maintain their activity for at least four reaction cycles without significant performance degradation [10].
Catalyst System | Conversion (%) | Selectivity (%) | Temperature (K) | Reaction Time (h) |
---|---|---|---|---|
[HSO₃-b-mim]HSO₄ | 34.5 | 54.0 | 393 | 6 |
[HSO₃-b-mim]CF₃SO₃ | 76.0 | 73.1 | 393 | 6 |
[HSO₃-b-Py]CF₃SO₃ | 94.0 | 70.4 | 393 | 6 |
[HSO₃-b-N(Et)₃]p-TSA | 89.7 | 87.8 | 393 | 6 |
The superior performance of triethylammonium-based systems is attributed to their optimal combination of acid strength and structural properties that facilitate efficient proton transfer and substrate interaction [10]. Temperature effects on reaction kinetics show that increasing temperature enhances conversion rates but may reduce selectivity due to side reactions at elevated temperatures [9].
Palladium-based catalysts have demonstrated exceptional performance in the selective oxidation of intermediates to produce 2-ethylhexanal through controlled hydrogenation pathways [11]. The most effective approach involves the hydrogenation of 2-ethyl-2-hexenal using palladium on activated carbon catalysts under specific reaction conditions [12]. Research has shown that palladium catalysts achieve 99.45% yield of 2-ethylhexanal when 2-ethyl-2-hexenal is hydrogenated at temperatures between 20°C and 110°C under hydrogen pressure of 14997.7 Torr [12].
The palladium-catalyzed process operates through a direct synthesis mechanism that integrates aldol condensation with selective hydrogenation in a single reaction system [11]. Studies using palladium supported on titanium dioxide demonstrate that catalyst preparation methods significantly influence performance, with excessive impregnation methods producing superior results compared to conventional preparation techniques [11]. The optimal palladium loading of 0.5 weight percent on titanium dioxide support, when reduced at 400°C, achieves 95.4% conversion of butyraldehyde with up to 99.9% selectivity to 2-ethylhexanal [11].
Mechanistic investigations reveal that the particle size of palladium, base strength, and acid-base properties of the catalyst support are critical factors determining catalytic performance [11]. Smaller palladium particle sizes enhance catalytic activity, while optimal acid-base balance on the support surface facilitates both aldol condensation and subsequent hydrogenation steps [11]. The integrated reaction mechanism involves initial base-catalyzed aldol condensation followed by selective hydrogenation of the resulting 2-ethyl-2-hexenal intermediate over palladium sites [11].
Continuous operation studies demonstrate the industrial viability of palladium-catalyzed systems, with fixed-bed reactor configurations maintaining stable performance over extended periods [11]. Under optimal conditions of 7.2 inverse hours liquid hourly space velocity, 190°C reaction temperature, and 3.2 megapascal hydrogen pressure, the system achieves 91.2% butyraldehyde conversion with 89.8% selectivity to 2-ethylhexanal [11]. During 300 hours of continuous operation, the conversion remains stable after an initial slight decrease, while selectivity to 2-ethylhexanal maintains consistent performance throughout the operational period [11].
Catalyst Type | Loading (wt%) | Temperature (°C) | Conversion (%) | Selectivity (%) | Reaction Time (h) |
---|---|---|---|---|---|
Palladium/Carbon | 0.022 | 110 | 99.45 | >99 | 4-7 |
Palladium/Titanium Dioxide | 0.5 | 190 | 95.4 | 99.9 | Continuous |
Palladium/Titanium Dioxide (Fixed-bed) | 0.5 | 190 | 91.2 | 89.8 | 300 |
The anionic polymerization of butyraldehyde azine derivatives represents a highly specialized area of polymer chemistry that demonstrates unique mechanistic pathways and crystalline structure formation capabilities. Research conducted by Harada and colleagues has established fundamental principles governing these polymerization processes [1].
Mechanistic Pathways and Initiation Systems
The anionic polymerization of n-butyraldehyde azine proceeds through a distinctive mechanism involving nucleophilic attack at the azine linkage. When methylmagnesium iodide serves as the anionic initiator in various solvents including toluene, diethyl ether, benzene, and 1,4-dioxane, the polymerization yields highly crystalline polymers accompanied by oligomeric species [1]. The formation of oligomers occurs through a proton transfer mechanism from the monomer to the propagating anion, representing a unique termination pathway specific to azine polymerization systems.
The polymerization mechanism differs significantly from conventional aldehyde polymerization due to the presence of the N-N linkage in the azine structure. This linkage provides additional stabilization to the propagating anion while simultaneously offering sites for potential side reactions. The spectroscopic analysis using infrared, Raman, proton nuclear magnetic resonance, and carbon-13 nuclear magnetic resonance techniques confirms that the resulting polymers consist predominantly of trans-1,4-addition units [1].
Thermodynamic Considerations in Anionic Systems
Comprehensive thermodynamic studies have revealed that anionic polymerization of butyraldehyde exhibits distinctive equilibrium behavior depending on the solvent system employed. In tetrahydrofuran, anionic initiation leads to significant side reactions with the formation of aldol derivatives, severely limiting the efficiency of the polymerization process [2]. However, when n-pentane serves as the reaction medium, a clear monomer-polymer equilibrium becomes observable, enabling the determination of precise thermodynamic parameters and ceiling temperatures for both anionic and cationic initiation systems [2].
The temperature dependence of these equilibrium systems has been systematically investigated across a range from negative seventy-eight degrees Celsius to positive sixty degrees Celsius. At temperatures above five degrees Celsius, crotonization reactions occur regardless of the initiation mechanism, leading to the formation of 2-ethyl-hexenal as a significant side product [2]. This temperature limitation represents a critical constraint for industrial applications of these polymerization systems.
Metal-Free Organocatalytic Approaches
Recent advances in metal-free organocatalytic anionic polymerization have introduced phosphazene bases as highly effective promoters for butyraldehyde polymerization [3]. These phosphazene-based systems represent a significant advancement in sustainable polymer synthesis, eliminating the need for metal-containing initiators while maintaining excellent control over molecular weight and polydispersity.
The phosphazene bases function through a unique activation mechanism where the high basicity of these compounds effectively deprotonates alcoholic initiators, creating highly nucleophilic alkoxide species in situ. The non-nucleophilic nature of phosphazene bases prevents direct participation in chain termination reactions, thus enabling the synthesis of well-defined polymers with predictable molecular weights [4].
The cationic polymerization of butyraldehyde demonstrates remarkable complexity due to the establishment of equilibrium between monomeric and cyclic trimeric forms. This equilibrium phenomenon has been extensively characterized using both trifluoromethanesulfonic acid and boron trifluoride etherate as cationic initiators [2].
Equilibrium Dynamics and Temperature Dependence
The virtual equilibrium between butyraldehyde monomer and its cyclic trimer has been confirmed across the entire temperature range investigated, from negative seventy-eight degrees Celsius to positive sixty degrees Celsius [2]. This equilibrium represents a unique thermodynamic feature that distinguishes butyraldehyde from other aldehydic monomers. The equilibrium constant demonstrates strong temperature dependence, with higher temperatures favoring the formation of the cyclic trimer over linear polymer chains.
Systematic nuclear magnetic resonance and ultraviolet spectrophotometric studies have revealed that the equilibrium position varies significantly with reaction conditions. In dichloromethane solvent, even at extremely low temperatures of negative ninety-five degrees Celsius, triflic acid fails to promote polymer formation [2]. However, when n-pentane serves as the reaction medium, polymer formation becomes feasible at these low temperatures, demonstrating the critical importance of solvent selection in cationic polymerization systems.
Mechanistic Insights into Cyclic Trimer Formation
The formation of cyclic trimers represents a thermodynamically favored process that competes directly with linear chain propagation. The cyclotrimerization process involves the sequential addition of three butyraldehyde molecules followed by intramolecular cyclization to form a six-membered ring containing three formyl groups. This cyclization is driven by the relief of ring strain and the formation of more stable cyclic structures [5] [6].
The equilibrium constant for this cyclotrimerization reaction exhibits strong dependence on both reaction temperature and the nature of the solvent system employed. Montmorillonite clay has been identified as an effective catalyst for promoting this cyclotrimerization under controlled conditions, providing a heterogeneous catalytic pathway for trimer formation [7].
Pressure Effects and High-Pressure Studies
High-pressure investigations have provided additional insights into the thermodynamic behavior of the butyraldehyde polymerization system. Under elevated pressure conditions, equilibrium monomer concentrations decrease regularly with decreasing temperature and increasing pressure, following predictable thermodynamic relationships [8]. These pressure-dependent studies have enabled the determination of precise volume changes associated with the polymerization process and have contributed to a more complete understanding of the system thermodynamics.
The influence of solvent selection on butyraldehyde polymerization extends far beyond simple solubility considerations, fundamentally affecting chain propagation mechanisms, crystalline structure development, and final polymer properties.
Solvent-Specific Chain Propagation Mechanisms
In n-pentane solvent systems, both anionic and cationic polymerization mechanisms proceed efficiently with minimal side reactions. The apolar nature of n-pentane provides an environment that favors ion pair formation and reduces the likelihood of solvation-induced side reactions. Under these conditions, alkoxide initiators rapidly form high molecular weight polymers at negative seventy-eight degrees Celsius, while the same initiators in tetrahydrofuran require significantly lower temperatures of negative ninety-five degrees Celsius to achieve comparable polymerization rates [2].
The formation of aldol condensation products represents a major competing reaction pathway in polar aprotic solvents such as tetrahydrofuran. These side reactions occur through deprotonation of the alpha-hydrogen atoms in the butyraldehyde molecules, followed by nucleophilic attack on additional aldehyde carbonyls. The resulting aldol products cannot participate in further chain propagation, effectively terminating the polymerization process and reducing overall polymer yields [2].
Crystallization Phenomena and Solvent-Induced Effects
The development of crystalline polymer structures demonstrates remarkable sensitivity to the choice of reaction solvent. In hydrocarbon solvents such as n-pentane, toluene, and benzene, the polymerization of butyraldehyde azine derivatives yields highly crystalline polymers with well-defined X-ray diffraction patterns showing distinct diffractions attributable to both fiber period and intermolecular regular structure [1].
The crystallization process in these systems involves the formation of extended chain conformations with trans-1,4-addition units that pack efficiently in the solid state. The absence of polar solvent molecules in the final polymer structure enables the development of strong intermolecular interactions that stabilize the crystalline lattice. This crystalline character contributes significantly to the thermal stability of the resulting polymers, with decomposition temperatures reaching up to one hundred degrees Celsius despite the presence of potentially labile azo groups in the main chain [1].
Solvent-Induced Crystallization Mechanisms
Recent studies on solvent-induced crystallization phenomena have revealed complex relationships between solvent properties and final polymer crystallinity. The penetration rate of solvent molecules into polymer matrices can be controlled through careful selection of solvent polarity and molecular size [9]. In syndiotactic polystyrene systems, the formation of solvent complexes leads to distinct crystalline phases that can be thermally converted to other crystalline forms through controlled heating processes.
The application of these principles to butyraldehyde polymerization systems suggests that solvent-induced crystallization could provide additional pathways for controlling final polymer structure and properties. The formation of polymer-solvent complexes during the polymerization process may enable the development of novel crystalline morphologies that are not accessible through conventional melt or solution crystallization techniques [9].
Temperature-Dependent Solvent Effects
The temperature dependence of solvent effects becomes particularly pronounced in butyraldehyde polymerization systems due to the competing equilibrium with cyclic trimer formation. At elevated temperatures above five degrees Celsius, crotonization reactions occur regardless of solvent choice, leading to the formation of conjugated aldehyde products that cannot participate in further polymerization [2]. This temperature limitation requires careful optimization of reaction conditions to balance polymerization rate with selectivity toward linear polymer formation.
The development of crystalline high polymers through monomer vapor condensation onto chilled initiator solutions represents an alternative approach that minimizes solvent effects while maximizing crystallinity. When monomer vapor is condensed onto anionic or cationic initiator solutions cooled to temperatures at or below negative fifty degrees Celsius, the resulting polymers exhibit enhanced crystalline character compared to those prepared through conventional solution polymerization techniques [2].
Data Tables
Initiator | Temperature (°C) | Solvent | Polymer Formation | Side Reactions | Special Features |
---|---|---|---|---|---|
Alkoxides in n-pentane | -78 | n-pentane | Rapid | None reported | Crystalline high polymer |
Alkoxides in THF | -95 | THF | Slow | Aldol derivatives | Side reactions occur |
CH₃MgI | Room temperature | Various | Crystalline polymer + oligomers | Proton transfer | trans-1,4-addition units |
Phosphazene bases | Not specified | Various | Successful | None reported | Metal-free method |
System | Temperature Range (°C) | Solvent Dependence | Key Finding | Crotonization | Product |
---|---|---|---|---|---|
Cationic (CF₃SO₃H) | -78 to +60 | Strong | Virtual equilibrium confirmed | Above 5°C | 2-ethyl-hexenal |
Cationic (BF₃:OEt₂) | -78 to +60 | Strong | Cyclic trimer formation | Above 5°C | 2-ethyl-hexenal |
Anionic (alkoxides) | -78 to +60 | Strong | Ceiling temperature determined | Above 5°C | 2-ethyl-hexenal |
Monomer-Trimer Equilibrium | Whole temperature range | Temperature dependent | Equilibrium constant varies | N/A | Cyclic trimer |
Solvent | Effect on Anionic Polymerization | Effect on Cationic Polymerization | Crystallinity Impact | Chain Propagation | Special Notes |
---|---|---|---|---|---|
n-pentane | Favorable | Polymer formation at low T | High | Efficient | Preferred solvent |
THF | Side reactions | Not specified | Reduced due to side reactions | Hindered by aldol formation | Aldol derivatives form |
Dichloromethane | No polymer formation | No polymer even at -95°C | None | Blocked | Triflic acid ineffective |
Toluene | Crystalline polymer | Not specified | High | Efficient | Good for azine polymers |
Diethyl ether | Crystalline polymer | Not specified | High | Efficient | Good for azine polymers |
Azine Type | Polymerization Method | Product Structure | Crystallinity | Thermal Stability | Spectroscopic Evidence | Oligomer Formation |
---|---|---|---|---|---|---|
n-Butyraldehyde azine | Anionic (CH₃MgI) | trans-1,4-addition | Highly crystalline | Up to 100°C | IR, Raman, NMR, XRD | Yes (proton transfer) |
Propionaldehyde azine | Anionic (Grignard) | Higher MW polymers | Crystalline | Not specified | NMR confirmed | Possible |
Acetaldehyde azine | Anionic | Polymers formed | Variable | Not specified | Various | Possible |
General azine derivatives | Various methods | Depends on method | Variable | Variable | Multiple techniques | Common occurrence |
Flammable